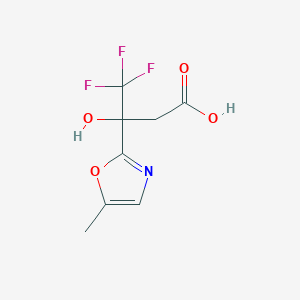
2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound known for its diverse chemical properties and applications. The triazole ring structure is prominent in many pharmaceutical agents, contributing to the compound's potential bioactivity and relevance in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves the formation of the triazole ring followed by substitution reactions to introduce the thioacetamide group. The process generally starts with the formation of the 1,2,4-triazole core through cyclization reactions involving hydrazines and acylating agents under controlled temperature and pH conditions. Further functionalization is achieved through nucleophilic substitution and amidation reactions.
Industrial Production Methods
In industrial settings, the compound can be produced through multi-step synthesis routes incorporating batch and flow chemistry techniques. High-throughput screening and automated systems ensure efficiency and scalability. Reaction conditions are optimized for temperature, solvent choice, and catalyst presence to maximize yield and purity.
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can occur in the presence of agents such as sodium borohydride.
Substitution: Halogenation or alkylation can be achieved using suitable halides and alkylating agents.
Common Reagents and Conditions
Reagents commonly used in its reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, aryl halides.
Major Products Formed
Products from these reactions include various substituted derivatives, such as:
Sulfoxides and sulfones (from oxidation)
Alkylated triazole derivatives (from substitution)
Reduced triazole derivatives (from reduction)
科学研究应用
The compound's versatility finds applications across multiple fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Investigated as a candidate for drug development due to its unique pharmacophore.
Industry: : Utilized in the development of new materials with specialized properties.
作用机制
The compound's mechanism of action involves:
Binding to specific molecular targets, such as enzymes or receptors, influencing their activity.
Inhibiting or activating biochemical pathways, leading to therapeutic effects.
Pathways commonly affected include metabolic enzymes and signaling proteins involved in cell growth and differentiation.
相似化合物的比较
Similar Compounds
Compounds structurally related to 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide include:
2-(4-amino-5-(phenyl)-4H-1,2,4-triazol-3-yl)thioacetamide
2-(4-amino-5-(ethyl)-4H-1,2,4-triazol-3-yl)thioacetamide
Uniqueness
The uniqueness of this compound lies in the specific substitution pattern on the triazole ring and the presence of the m-tolyl and p-tolyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Conclusion
This compound is a chemically intriguing and versatile compound with significant potential in various fields of scientific research. Its unique structural attributes and reactivity make it a focal point for ongoing studies and applications.
属性
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12-6-8-15(9-7-12)20-16(24)11-25-18-22-21-17(23(18)19)14-5-3-4-13(2)10-14/h3-10H,11,19H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXBPJNWRLBKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-methoxy-N-[[(3-methoxybenzoyl)amino]-(3-phenoxyphenyl)methyl]benzamide](/img/structure/B2980817.png)
![5-((4-chlorophenyl)carbamothioyl)-4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2980818.png)
![5-bromo-N-[2-(furan-2-ylmethylsulfanyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2980823.png)
![4-bromo-1-methyl-2-phenyl-5-[(2,2,2-trifluoroethoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2980825.png)



![N-[3-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide](/img/structure/B2980830.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-(4-morpholinyl)-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl]hexanamide](/img/new.no-structure.jpg)
![Ethyl 2-(3-(pyrrolidin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate](/img/structure/B2980834.png)
![4-methoxy-N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2980835.png)



